

Antimony Phosphide (SbP) as a Semiconductor: A Technical Guide

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Compound of Interest		
Compound Name:	Antimony phosphide	
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For Researchers, Scientists, and Drug Development Professionals

Foreword

Antimony phosphide (SbP) is a binary compound that has garnered interest within the semiconductor industry for its distinct electronic and structural properties.[1] This technical guide provides a comprehensive overview of the core semiconductor characteristics of antimony phosphide, with a particular focus on its synthesis, theoretical and experimentally-derived properties, and potential applications. This document also addresses the material's toxicological considerations, a critical aspect for professionals in drug development and life sciences, given the known bio-reactivity of its constituent elements. While direct applications of antimony phosphide in drug development are not yet established, this guide aims to provide a foundational understanding of the material's properties to inform future research and development endeavors.

Core Semiconductor Characteristics

Antimony phosphide is a black crystalline solid and a semiconductor material at room temperature.[2] It is known for its high melting point and low resistivity, which makes it a candidate for various electronic and optoelectronic applications.[1][2]

Crystal Structure and Electronic Properties



The chemical formula for **antimony phosphide** is SbP.[1] While detailed experimental data on the crystal structure of pure SbP is limited in publicly available literature, theoretical studies and data on related phosphide and antimonide compounds provide valuable insights.

Computational studies on III-phosphide semiconductors, for instance, often employ density functional theory (DFT) to calculate structural and electronic properties, showing good agreement with experimental data for known compounds.[3] Such theoretical approaches could be applied to predict the lattice constants and band structure of SbP.

The combination of antimony and phosphorus in SbP imparts it with unique electronic properties that are advantageous for semiconductor applications.[1]

Quantitative Semiconductor Properties

Obtaining precise, experimentally verified quantitative data for pure **antimony phosphide** remains a challenge. The following table summarizes the available information, drawing from supplier specifications and related research. It is important to note that some of these values are theoretical or extrapolated from studies on similar materials.

Property	Value	Source/Method
Chemical Formula	PSb	[4]
Molecular Weight	152.734 g/mol	PubChem[4]
Appearance	Black crystalline solid	[2]
Band Gap	Not experimentally determined for pure SbP. Antimony- substituted violet phosphorus has a direct bandgap of around 1.67 eV.	[5]
Charge Carrier Mobility	Not experimentally determined for pure SbP. Theoretical studies on related carbon phosphide monolayers suggest the potential for high carrier mobility.	[6]



Synthesis and Fabrication

Several methods have been reported for the synthesis of **antimony phosphide**, primarily focusing on high-temperature reactions. The fabrication of SbP thin films is also a key area of interest for its application in electronic devices.

Synthesis Methodologies

2.1.1. Direct Combination

The most common method for synthesizing **antimony phosphide** is the direct combination of its elemental constituents.[1]

- Experimental Protocol:
 - Stoichiometric amounts of high-purity elemental antimony and phosphorus are sealed in an evacuated quartz ampoule.
 - The ampoule is slowly heated to a high temperature (specific temperature profiles are often proprietary or require optimization) in a furnace.
 - The reaction is held at the peak temperature for an extended period to ensure complete reaction and homogenization.
 - The ampoule is then slowly cooled to room temperature to obtain the crystalline SbP product.

2.1.2. High-Temperature Solid-State Reactions

In an industrial setting, a mixture of antimony and phosphorus is heated under controlled conditions to optimize for yield and purity.[1] This method is a variation of the direct combination method, often employing specific furnace atmospheres or pressure controls.

2.1.3. Vapor Deposition

Vapor deposition techniques can also be used to produce antimony phosphide.[2]

Experimental Protocol (Conceptual):



- Precursor gases containing antimony and phosphorus are introduced into a reaction chamber.
- The flow rate and temperature of the reaction gases are precisely controlled.
- The precursors react at a heated substrate to deposit a thin film of antimony phosphide.

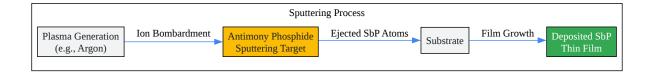
Thin Film Deposition

Antimony phosphide is utilized in the form of sputtering targets for thin film deposition, a crucial process for manufacturing semiconductor devices.[7]

2.2.1. Sputtering

Sputtering is a physical vapor deposition (PVD) technique.[7]

Experimental Workflow:



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Caption: Workflow of the sputtering process for depositing **antimony phosphide** thin films.

Toxicological and Biocompatibility Considerations

For researchers and professionals in drug development, understanding the potential toxicity of a material is paramount. While there is no specific toxicological data for **antimony phosphide**, the well-documented toxicities of its constituent elements, antimony and phosphorus, provide a strong basis for precautionary handling and assessment.

Antimony Toxicity



Antimony and its compounds are known to be toxic.[8] Occupational exposure to antimony can lead to respiratory irritation, pneumoconiosis, and gastrointestinal issues.[9] Some antimony compounds are considered possibly carcinogenic to humans.[10] The toxicity of antimony is dependent on its oxidation state and route of exposure.[11]

Phosphide Toxicity

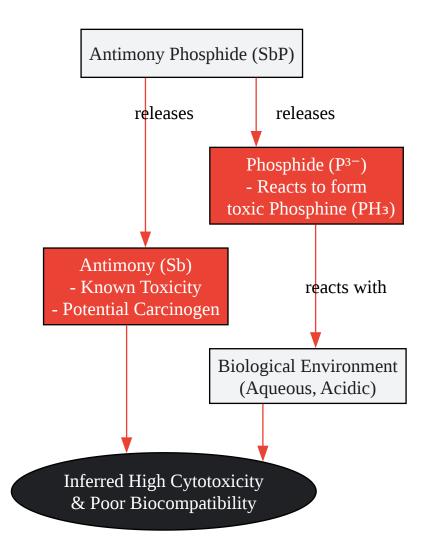
Phosphides, particularly metal phosphides, are highly toxic.[12] The primary mechanism of toxicity is the liberation of phosphine gas (PH₃) upon contact with water or acids, which is a potent respiratory and cellular toxin.[12]

Inferred Biocompatibility of Antimony Phosphide

Given the inherent toxicity of both antimony and phosphides, it can be inferred that **antimony phosphide** would likely exhibit significant cytotoxicity and would not be biocompatible without extensive modification and encapsulation. The potential for the material to release toxic antimony ions and phosphine gas in a biological environment is a major concern.

Logical Relationship for Biocompatibility Assessment:





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Caption: Logical diagram illustrating the inferred toxicity of **antimony phosphide** based on its components.

Applications and Future Outlook

Antimony phosphide is primarily used as a semiconductor in high-power, high-frequency applications and in laser diodes.[13] Its use in the form of sputtering targets is crucial for the fabrication of thin films in the semiconductor and optical industries.[7]

The distinct electronic properties of **antimony phosphide** suggest its potential for further research and development in advanced electronic and optoelectronic devices.[1] However, the lack of comprehensive experimental data on its fundamental semiconductor properties highlights a significant research gap that needs to be addressed.



For professionals in drug development, the direct application of **antimony phosphide** appears limited due to its inferred toxicity. Future research in this area would need to focus on developing highly stable, encapsulated forms of SbP nanomaterials and conducting thorough cytotoxicity and biocompatibility studies. The exploration of **antimony phosphide** in areas such as theranostics, where the semiconductor properties could be utilized for imaging or therapy, would require significant advancements in ensuring its biological inertness.

Conclusion

Antimony phosphide is a semiconductor with promising electronic properties, yet it remains a material with a significant number of uncharacterized fundamental parameters. While synthesis methods are established, detailed experimental data on its band structure and charge transport properties are scarce. The inferred high toxicity of SbP poses a substantial barrier to its application in the life sciences and drug development. Future research should focus on detailed experimental characterization of its semiconductor properties and, for any potential biomedical applications, the development of robust encapsulation strategies to mitigate its toxicity. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the critical areas for future investigation.

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